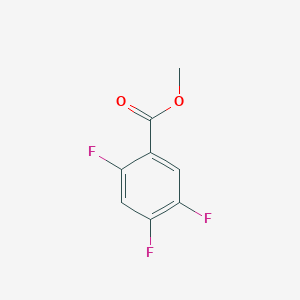

Methyl 2,4,5-trifluorobenzoate

Descripción

Significance of Fluorinated Benzoates in Contemporary Organic and Medicinal Chemistry Research

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netchinesechemsoc.org Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered acidity or basicity, which are desirable characteristics in the development of pharmaceuticals and agrochemicals. researchgate.netnih.govnih.gov It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

Research Context and Scope of Methyl 2,4,5-trifluorobenzoate (B226587) Studies

Research involving Methyl 2,4,5-trifluorobenzoate is primarily focused on its utility as a synthetic intermediate. Its chemical structure makes it a valuable precursor for introducing the 2,4,5-trifluorobenzoyl moiety into larger, more complex molecules. This is particularly relevant in the fields of medicinal and materials science.

Studies have explored its use in the synthesis of various biologically active compounds. For example, derivatives of trifluorobenzoates have shown potential as antifungal agents against plant pathogens. researchgate.net The compound itself is a liquid at room temperature and has a molecular weight of 190.12 g/mol . nih.govsigmaaldrich.com

Below is a table summarizing some of the key physicochemical properties of this compound:

| Property | Value | Source |

| CAS Number | 20372-66-1 | sigmaaldrich.com |

| Molecular Formula | C8H5F3O2 | nih.gov |

| Molecular Weight | 190.12 g/mol | nih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

| Boiling Point | 211.7°C at 760 mmHg | chemsrc.com |

| Density | 1.358 g/cm³ | chemsrc.com |

| Flash Point | 84.2°C | chemsrc.com |

The synthesis of this compound can be achieved through the esterification of 2,4,5-trifluorobenzoic acid with methanol. chemicalbook.com This reaction provides a direct route to this important building block. Further chemical modifications can be performed on this compound. For instance, it can undergo chlorosulfonation to produce Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate, another versatile intermediate in organic synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2,4,5-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJMGBFVYCLTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564986 | |

| Record name | Methyl 2,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20372-66-1 | |

| Record name | Methyl 2,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering of Methyl 2,4,5 Trifluorobenzoate

Established Synthetic Routes and Mechanistic Investigations

The primary and most direct route to Methyl 2,4,5-trifluorobenzoate (B226587) is the esterification of its corresponding carboxylic acid, 2,4,5-trifluorobenzoic acid. The synthesis of this precursor acid is therefore a critical first step. One established method for preparing 2,4,5-trifluorobenzoic acid is through the controlled decarboxylation of 3,4,6-trifluorophthalic acid. This process involves heating the phthalic acid in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) or dimethyl acetamide, at temperatures between 125°C and 190°C. Notably, this reaction can proceed without a catalyst to yield 2,4,5-trifluorobenzoic acid with high purity.

A more recent approach to the synthesis of 2,4,5-trifluorobenzoic acid utilizes a continuous microflow system. This method involves the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide to generate 2,4,5-trifluorophenylmagnesium bromide. This unstable intermediate is then reacted with gaseous carbon dioxide in a falling film microreactor to produce the desired acid in high yield.

Esterification Pathways and Catalytic Aspects

The conversion of 2,4,5-trifluorobenzoic acid to Methyl 2,4,5-trifluorobenzoate can be achieved through various esterification pathways, often employing catalytic systems to enhance reaction rates and yields.

One common laboratory-scale method for the esterification of structurally similar fluorinated benzoic acids, such as 2,4,6-trifluorobenzoic acid, involves the use of thionyl chloride in methanol. In a typical procedure, the acid is dissolved in dry methanol, and thionyl chloride is added dropwise at low temperatures. The reaction mixture is then heated for an extended period to afford the corresponding methyl ester in good yield.

Heterogeneous catalysts offer advantages in terms of ease of separation and potential for recycling. A study on the methyl esterification of various fluorinated aromatic carboxylic acids demonstrated the efficacy of a metal-organic framework, UiO-66-NH2, as a heterogeneous catalyst. rsc.org This catalyst, when used with methanol, significantly reduced the reaction time compared to the traditional BF3·MeOH complex. rsc.org The reaction is typically carried out at elevated temperatures in a sealed vessel, and after completion, the methyl esters are extracted for analysis. rsc.org

Solid acid catalysts are also effective for the esterification of benzoic acids. For instance, a zirconium metal catalyst fixed with titanium has been shown to effectively catalyze the synthesis of a series of methyl benzoates from their corresponding acids and methanol. scielo.br This approach highlights the potential of using metallic Lewis acids for direct condensation without the need for other auxiliary Brønsted acids. scielo.br

Below is a table summarizing the catalytic performance in the esterification of fluorinated benzoic acids.

| Catalyst | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Thionyl Chloride | 2,4,6-Trifluorobenzoic Acid | Methanol | 60-65 | 72 | 85 |

| UiO-66-NH2 | Fluorinated Aromatic Acids | Methanol | 150 | 10 | High Conversion |

| Zr/Ti Solid Acid | p-Methylbenzoic Acid | Methanol | 120 | 24 | - |

Methylation Strategies for Derivatives

While direct methylation of this compound is not a common derivatization strategy, methylation can be employed in the synthesis of related compounds. For instance, in the synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid, a methylation step is crucial. This involves reacting a hydroxylated intermediate, such as 4-hydroxy-3,5,6-trifluoro-N-methylphthalimide, with a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate. This reaction typically proceeds at reflux temperatures in a solvent like acetone.

Advanced Synthesis of this compound Derivatives

The trifluorinated benzene (B151609) ring and the methyl ester group of this compound offer multiple sites for further chemical modification, allowing for the synthesis of a wide range of derivatives.

Derivatization via Functional Group Transformations

Nucleophilic Aromatic Substitution (SNA r): The electron-deficient nature of the aromatic ring in this compound, due to the presence of three fluorine atoms and an ester group, makes it susceptible to nucleophilic aromatic substitution. In this type of reaction, a nucleophile displaces one of the fluorine atoms. The rate of this reaction is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. Given the substitution pattern of this compound, the fluorine atoms are activated towards nucleophilic attack. Potential nucleophiles that could be used include alkoxides, amines, and thiols, leading to the formation of alkoxy, amino, and thioether derivatives, respectively.

Ester Hydrolysis: The methyl ester group can be readily hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, typically using sodium hydroxide (B78521) in a mixture of water and an alcohol like methanol, proceeds by nucleophilic acyl substitution. Subsequent acidification of the reaction mixture yields the carboxylic acid. This transformation is useful for introducing further modifications at the carboxyl group or for synthesizing compounds where a free carboxylic acid is required.

Reduction of the Ester Group: The ester functionality can be reduced to a primary alcohol, 2,4,5-trifluorobenzyl alcohol. This transformation can be achieved using reducing agents such as lithium aluminum hydride. The resulting benzyl alcohol can then be further functionalized. For example, it can be converted to the corresponding 2,4,5-trifluorobenzyl halide by reaction with a halogenating agent. This benzyl halide can then be used in a variety of subsequent reactions, such as the formation of a Grignard reagent, which can then be carboxylated to produce 2,4,5-trifluorophenylacetic acid.

Multicomponent and Click Chemistry Approaches in Fluorinated Systems

While specific examples involving this compound in multicomponent and click chemistry reactions are not extensively documented, the principles of these efficient synthetic strategies can be applied to fluorinated systems. For instance, a metal-free, multi-component reaction has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. nih.gov This demonstrates the feasibility of employing highly functionalized fluorinated building blocks in such reactions. Given its reactive sites, it is plausible that derivatives of this compound, such as those containing azide or alkyne functionalities introduced through nucleophilic aromatic substitution, could participate in click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition.

Green Chemistry Principles in this compound Synthesis

Eco-Friendly Reaction Media and Catalysis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves exploring safer solvents and more efficient catalytic systems.

The Grignard reaction for the synthesis of the 2,4,5-trifluorobenzoic acid precursor is traditionally carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. researchgate.netbeyondbenign.org While effective, these solvents have drawbacks related to safety (peroxide formation) and environmental concerns. Research has identified greener alternatives that offer comparable or even superior performance. rsc.org

Table 1: Comparison of Solvents for Grignard Reactions

| Solvent | Key Properties | Green Chemistry Advantages |

|---|---|---|

| Tetrahydrofuran (THF) | Standard solvent, good solvating properties for Grignard reagents. | - |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (corncobs). rsc.orgsigmaaldrich.com Higher boiling point than THF, allowing for higher reaction temperatures. Limited miscibility with water. sigmaaldrich.com | Reduces dependence on petrochemicals. Easier separation from water reduces waste streams. Can suppress side reactions like Wurtz coupling. rsc.org |

| Cyclopentyl methyl ether (CPME) | Higher boiling point and lower water miscibility than THF. Resistant to peroxide formation. rsc.orgsigmaaldrich.com | Improved safety profile. Reduced waste through easier work-up. sigmaaldrich.com |

Furthermore, innovative techniques like ball-milling have been developed to produce Grignard reagents in a paste-like form using only about one-tenth of the organic solvent required in conventional methods. sciencedaily.com This mechanochemical approach significantly reduces hazardous waste and simplifies the process by being less sensitive to ambient moisture and oxygen. sciencedaily.com

Atom Economy and Waste Prevention in Fluorinated Compound Synthesis

Atom economy is a core principle of green chemistry that measures how efficiently the atoms in the reactants are incorporated into the desired product. acs.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which inherently generate byproducts. acs.org

The synthesis of this compound can be analyzed in two main steps to evaluate its atom economy.

Step 1: Carboxylation of 1-bromo-2,4,5-trifluorobenzene In this Grignard-based reaction, the primary atoms from 1-bromo-2,4,5-trifluorobenzene and carbon dioxide are incorporated into the 2,4,5-trifluorobenzoic acid product. However, the Grignard formation itself is not atom-economical as it generates magnesium bromide salts as a stoichiometric byproduct.

Step 2: Esterification of 2,4,5-trifluorobenzoic acid The esterification of 2,4,5-trifluorobenzoic acid with methanol is typically an acid-catalyzed condensation reaction. This reaction produces water as the only byproduct, which is generally considered a high atom economy process. primescholars.com

Table 2: Theoretical Atom Economy Calculation

| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy |

|---|

| Esterification | 2,4,5-Trifluorobenzoic Acid (C7H3F3O2) + Methanol (CH4O) | this compound (C8H5F3O2) | Water (H2O) | 91.2% |

Calculation: [% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100]

Chemical Reactivity and Mechanistic Studies of Methyl 2,4,5 Trifluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-poor nature of the aromatic ring in Methyl 2,4,5-trifluorobenzoate (B226587) makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group, in this case, a fluoride (B91410) ion, on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.comlibretexts.org

In polyfluorinated benzoates, the site of nucleophilic attack is not random. The regiochemical outcome is dictated by the positions of the activating groups. Both the methyl ester group (-COOCH₃) and the fluorine atoms act as electron-withdrawing groups that activate the ring for nucleophilic attack. SNAr reactions are most favorable when the attack occurs at a carbon atom that is ortho or para to a strong electron-withdrawing group, as this allows for effective resonance stabilization of the intermediate carbanion. libretexts.org

For Methyl 2,4,5-trifluorobenzoate:

The fluorine atom at the C4-position is para to the methyl ester group.

The fluorine atom at the C2-position is ortho to the methyl ester group.

Nucleophilic attack is strongly favored at the C4-position. This preference is attributed to the powerful resonance stabilization provided by the para ester group and reduced steric hindrance compared to the C2-position, which is flanked by the ester and another fluorine atom. Computational and experimental studies on similar polyfluoroaromatic systems confirm that substitution is often highly regioselective for the fluorine atom located para to a strong activating group. semanticscholar.orgnih.gov

Table 1: Regioselectivity of Nucleophilic Attack

| Position | Relationship to Ester Group | Susceptibility to Attack | Rationale |

|---|---|---|---|

| C4-Fluorine | Para | High | Strong resonance stabilization from the ester group; sterically accessible. |

| C2-Fluorine | Ortho | Moderate to Low | Resonance stabilization is possible, but the site is sterically hindered by the adjacent ester group. |

The reactivity of this compound in SNAr reactions is governed by a combination of electronic and steric factors.

Electronic Effects:

Activation: The cumulative electron-withdrawing inductive effects of the three fluorine atoms and the mesomeric (resonance) and inductive effects of the methyl ester group make the aromatic ring highly electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.com

Intermediate Stabilization: Fluorine's high electronegativity plays a crucial role in stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com This stabilization lowers the activation energy of the initial, typically rate-determining, addition step. stackexchange.com The more electron-withdrawing groups present, the faster the rate of reaction. masterorganicchemistry.com

Steric Effects:

Steric hindrance can significantly influence the rate and regioselectivity of the attack. The methyl ester group is sterically demanding, which hinders the approach of nucleophiles to the adjacent C2-position. rsc.org This steric repulsion makes the C4-position, which is more exposed, the preferred site of attack. Quantum chemical calculations have shown that while bulky substituents can sometimes release steric repulsion in the transition state, the primary barrier often comes from weakened electrostatic and orbital interactions. researchgate.net

The most widely accepted mechanism for SNAr reactions on activated aryl halides like this compound is the two-step addition-elimination mechanism . nih.govresearchgate.net

Step 1: Nucleophilic Addition (Rate-Determining Step) : A nucleophile attacks the electron-deficient carbon atom at the C4-position. This breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the para-ester group, which provides significant stabilization. youtube.com The formation of this intermediate is typically the slow, rate-determining step of the reaction because it involves the loss of aromaticity. stackexchange.com

Step 2: Elimination of the Leaving Group (Fast Step) : The aromaticity of the ring is restored through the rapid expulsion of the fluoride ion from the C4-position. stackexchange.com Although fluoride is generally considered a poor leaving group in SN2 reactions, its leaving group ability is less critical in SNAr because the elimination step is fast and not rate-limiting. stackexchange.com

In some cases, particularly with unactivated aromatic rings or specific leaving groups, a concerted one-step mechanism where bond-formation and bond-breaking occur simultaneously has been proposed. semanticscholar.orgresearchgate.net However, for highly activated substrates like this compound, the formation of a distinct Meisenheimer intermediate is the dominant pathway. nih.gov

Hydrolytic and Reductive Transformations

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2,4,5-trifluorobenzoic acid. This reaction can be catalyzed by either acid or base.

Under basic conditions, the reaction typically proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism . nih.govstackexchange.com This pathway involves:

Nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester.

Formation of a tetrahedral intermediate. youtube.com

Collapse of the intermediate, with the elimination of a methoxide (B1231860) ion (CH₃O⁻) as the leaving group.

An irreversible acid-base reaction where the highly basic methoxide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion. youtube.com

The kinetics of this hydrolysis are influenced by the substituents on the aromatic ring. The strong electron-withdrawing nature of the three fluorine atoms increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. chemrxiv.org Consequently, the rate of alkaline hydrolysis for this compound is expected to be significantly faster than that of the non-fluorinated analogue, methyl benzoate. Studies on similar esters show that the introduction of fluorine atoms can increase the hydrolysis rate by factors of 3-4 per fluorine atom. nih.gov

Table 2: Factors Affecting Ester Hydrolysis Rate

| Factor | Influence on this compound | Expected Outcome |

|---|---|---|

| Electronic Effect | The three fluorine atoms are strongly electron-withdrawing. | Increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. |

| Mechanism | Follows the BAc2 pathway under basic conditions. | Second-order kinetics, dependent on both ester and hydroxide concentration. chemrxiv.org |

| Leaving Group | Methoxide (CH₃O⁻). | The stability of the leaving group is a factor in the collapse of the tetrahedral intermediate. |

| Catalyst | Can be acid or base-catalyzed. | Base-catalyzed hydrolysis is generally irreversible and more common. youtube.comucoz.com |

The ester functionality of this compound can be reduced to a primary alcohol, yielding (2,4,5-trifluorophenyl)methanol. This transformation is typically achieved using powerful hydride-donating reagents.

Reduction to Alcohol: The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the nucleophilic delivery of hydride ions to the carbonyl carbon, followed by the displacement of the methoxy (B1213986) group and further reduction of the intermediate aldehyde to the primary alcohol.

The reduction of the aromatic ring itself (hydrogenation to a saturated cyclohexane (B81311) ring) is a more challenging transformation. It requires more forcing conditions, such as high-pressure hydrogen gas in the presence of a potent catalyst like rhodium on carbon (Rh/C). This process is generally less common for this class of compounds unless the saturated ring is a specific synthetic target.

Catalytic Transformations

The activation and subsequent transformation of carbon-fluorine (C-F) bonds, known for their high bond dissociation energy, present a significant challenge in synthetic chemistry. Photocatalytic methods have emerged as a powerful tool for C-F bond activation under mild conditions. These strategies often rely on the generation of highly reducing species upon photoexcitation, which can transfer an electron to the fluoroaromatic compound, initiating the defluorination process.

While specific studies on the photocatalytic hydrodefluorination of this compound are not extensively documented in peer-reviewed literature, the general principles of photocatalytic C-F bond activation in polyfluoroarenes are well-established. mdpi.com The process typically involves a photocatalyst that, upon absorbing light, generates a potent reductant. This reductant can engage in a single-electron transfer (SET) with the fluoroaromatic substrate. This electron transfer leads to the formation of a radical anion, which can then undergo fragmentation to cleave a C-F bond, yielding an aryl radical and a fluoride anion. The resulting aryl radical can then be quenched by a hydrogen atom source to afford the hydrodefluorinated product.

Recent advancements have highlighted the use of organic photoredox catalysts that can achieve the reduction of C-F bonds to generate carbon-centered radicals, which can then be intercepted for hydrodefluorination. nih.gov These systems offer a general approach for the utilization of organofluorines as synthetic building blocks under mild reaction conditions. nih.gov The efficiency of such processes is dependent on the reduction potential of the photocatalyst and the electron-accepting ability of the fluorinated substrate. The presence of multiple fluorine atoms and an electron-withdrawing ester group in this compound would theoretically make it a suitable candidate for such transformations.

A review of recent advances in C-F bond activation highlights various methods, including those mediated by transition metals, rare earth metals, and metal-free approaches like photocatalysis. researchgate.net Partial reduction of polyfluorinated aromatic compounds through a SET process is a key strategy to obtain compounds with fewer fluorine atoms. researchgate.net

Table 1: General Parameters in Photocatalytic Hydrodefluorination

| Parameter | Description |

| Photocatalyst | A compound that absorbs light and initiates the chemical reaction without being consumed. |

| Light Source | Typically visible light, which is a mild and environmentally benign energy source. |

| Electron Donor | A sacrificial reagent that provides the electron for the reduction of the substrate. |

| Hydrogen Source | A molecule that donates a hydrogen atom to the aryl radical formed after C-F bond cleavage. |

| Solvent | A suitable solvent that dissolves all reaction components and does not interfere with the reaction. |

This table is illustrative of the general components in a photocatalytic hydrodefluorination reaction and is not based on specific experimental data for this compound.

The introduction of fluorine atoms into organic molecules can significantly influence their biological activity. Consequently, the development of asymmetric catalytic methods for the synthesis of chiral fluorinated compounds is of great interest. While there is a substantial body of research on the asymmetric synthesis of fluorinated molecules, specific applications involving this compound as a prochiral substrate in asymmetric catalysis are not widely reported.

However, the principles of asymmetric catalysis in fluorinated systems can be discussed in a broader context. Chiral catalysts, including metal complexes and organocatalysts, are employed to induce enantioselectivity in reactions involving fluorinated substrates. For instance, the asymmetric synthesis of fluorinated amino acids has been achieved using chiral Ni(II) complexes, demonstrating the utility of this approach for creating stereogenic centers in fluorinated aromatic systems. nih.govbeilstein-journals.org

Enzymatic approaches have also been explored for the precise and selective asymmetric synthesis of fluorinated compounds. the-innovation.org These methods leverage the high stereocontrol exerted by enzymes to achieve high enantioselectivities. the-innovation.org The development of catalytic asymmetric methods for the construction of fluorinated quaternary carbon centers is another active area of research, with various strategies employing phase-transfer catalysts, organocatalysts, and metal complexes. rsc.org

Given the structure of this compound, potential asymmetric transformations could involve, for example, the enantioselective addition of a nucleophile to the aromatic ring, provided a suitable chiral catalyst could differentiate between the prochiral faces of the molecule or the enantiotopic fluorine atoms. However, without specific experimental data, this remains a theoretical proposition.

Reactivity with Specific Nucleophiles and Electrophiles

The reactivity of this compound is largely dictated by the presence of the three electron-withdrawing fluorine atoms and the methyl ester group on the aromatic ring. These substituents render the aromatic ring electron-deficient and susceptible to nucleophilic attack, while making it less reactive towards electrophiles.

Reactivity with Nucleophiles:

This compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atoms and the ester group activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to the activating groups. In the case of this compound, the fluorine atoms themselves act as leaving groups.

Several patent documents describe the reaction of this compound with various nitrogen-based nucleophiles. For example, it has been shown to react with N-benzylpiperazine in tetrahydrofuran at room temperature. In another instance, it was reacted with a substituted pyrrolidine (B122466) derivative in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethyl sulfoxide (B87167) (DMSO) at 60°C.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Base | Solvent | Temperature (°C) |

| N-benzylpiperazine | - | Tetrahydrofuran | 0 to room temp |

| tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate | DBU | DMSO | 60 |

| (S)-tert-butyl (1-(1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-yl)carbamate | Sodium Hydride | NMP | 50 |

Data compiled from patent literature.

The mechanism of these SNAr reactions involves the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step. In the subsequent, faster step, the leaving group (a fluoride ion) is expelled, and the aromaticity of the ring is restored. The regioselectivity of the substitution (i.e., which fluorine atom is displaced) is influenced by the positions of the other substituents.

Reactivity with Electrophiles:

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is expected to be significantly disfavored. The cumulative electron-withdrawing effects of the three fluorine atoms and the methyl ester group deactivate the ring towards attack by electrophiles. These groups reduce the electron density of the π-system, making it less nucleophilic.

Spectroscopic and Computational Investigations of Methyl 2,4,5 Trifluorobenzoate and Its Analogs

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds. For Methyl 2,4,5-trifluorobenzoate (B226587), a combination of nuclear magnetic resonance, vibrational and mass spectrometry, ultraviolet-visible spectroscopy, and X-ray crystallography provides a complete picture of its chemical identity and behavior.

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Methyl 2,4,5-trifluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR spectra collectively offer unambiguous evidence for its constitution by probing the magnetic environments of the hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the aromatic protons and one signal for the methyl ester protons. The aromatic protons, H-3 and H-6, are chemically non-equivalent and will appear as distinct multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to deshielding by the benzene (B151609) ring and electronegative fluorine atoms oregonstate.edulibretexts.org. The signal for the H-3 proton will be split by the adjacent F-4, while the H-6 proton will be coupled to the F-5 atom. The methyl protons (-OCH₃) will appear as a sharp singlet in the upfield region, typically around δ 3.9 ppm beilstein-journals.org.

¹³C NMR: The ¹³C NMR spectrum will display eight distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field (δ 160-166 ppm) beilstein-journals.orglibretexts.org. The aromatic carbons will resonate in the δ 110-160 ppm range, with their chemical shifts significantly influenced by the attached fluorine atoms. Large carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) are a characteristic feature and are instrumental in assigning the signals to specific carbons rsc.orgdocbrown.info. The methyl carbon signal will appear at the highest field, typically around δ 52-53 ppm beilstein-journals.org.

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine substituents. Three distinct signals are expected for the F-2, F-4, and F-5 nuclei. These signals will appear as multiplets due to mutual fluorine-fluorine (F-F) and fluorine-proton (F-H) couplings rsc.org. The chemical shifts are sensitive to the electronic environment and provide a unique fingerprint for the substitution pattern beilstein-journals.orgspectrabase.com.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | -OCH₃ | ~3.9 | Singlet (s) | None |

| ¹H | H-3 | ~7.0-7.5 | Doublet of doublets (dd) or Multiplet (m) | ³J(H3-F4), ⁵J(H3-F2) |

| ¹H | H-6 | ~7.5-8.0 | Doublet of doublets (dd) or Multiplet (m) | ³J(H6-F5), ⁴J(H6-F4) |

| ¹³C | -OCH₃ | ~52-53 | Quartet (q) in coupled spectrum | ¹J(C-H) |

| ¹³C | C=O | ~160-166 | Singlet (s) or Triplet (t) | ³J(C-F2) |

| ¹³C | Aromatic C-F | ~140-160 | Doublet (d) | ¹J(C-F) > 240 Hz |

| ¹³C | Aromatic C-H / C-COOCH₃ | ~110-135 | Doublet of doublets (dd) | ²J(C-F), ³J(C-F) |

| ¹⁹F | F-2, F-4, F-5 | Variable | Multiplets (m) | F-F and F-H couplings |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are complementary and essential for identifying functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, expected in the region of 1720-1740 cm⁻¹ vscht.cz. The aromatic nature of the molecule will give rise to C=C stretching vibrations between 1450 and 1600 cm⁻¹. Strong bands associated with C-F stretching are characteristic of fluorinated aromatic compounds and are expected in the 1100-1300 cm⁻¹ region nih.govnih.gov. The C-O stretching vibrations of the ester group will appear as two distinct bands between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹ vscht.czupi.edu.

FT-Raman Spectroscopy: In the FT-Raman spectrum, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong, whereas the polar carbonyl group absorption is typically weak nih.gov. This complementarity is useful for a complete vibrational analysis.

Assignments of these vibrational modes are often supported by Density Functional Theory (DFT) calculations, which can predict the frequencies and intensities with high accuracy, as demonstrated in studies of analogous molecules like methyl benzoate and methyl 2,5-dichlorobenzoate nih.govresearchgate.net.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected FT-Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch (-OCH₃) | 3000-2850 | Medium | Medium |

| C=O Stretch (Ester) | 1740-1720 | Very Strong | Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Strong |

| C-F Stretch | 1300-1100 | Very Strong | Medium |

| C-O Stretch (Ester) | 1300-1000 | Strong | Medium |

| Aromatic C-H Bend (out-of-plane) | 900-675 | Strong | Weak |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers clues to its structure.

For this compound (molar mass: 190.11 g/mol ), the molecular ion peak (M⁺˙) should be readily observable in the mass spectrum at m/z 190 uni-saarland.de. The fragmentation of esters commonly proceeds through specific pathways libretexts.org. Key expected fragmentation patterns include:

Loss of a methoxy (B1213986) radical (-•OCH₃): This α-cleavage results in a stable acylium ion [M-31]⁺ at m/z 159. This is often a prominent peak in the spectra of methyl esters.

Loss of a methyl radical (-•CH₃): While less common, this can lead to an ion at m/z 175.

Loss of carbon monoxide (-CO): Following the loss of the methoxy group, the resulting acylium ion can lose CO to form a fluorophenyl cation at m/z 131.

Loss of HF: The loss of a neutral hydrogen fluoride (B91410) molecule (M-20) from the molecular ion is a possible fragmentation pathway for fluorinated compounds whitman.edu.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental formula C₈H₅F₃O₂.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 190 | [C₈H₅F₃O₂]⁺˙ (Molecular Ion) | - |

| 159 | [C₇H₂F₃O]⁺ | •OCH₃ |

| 131 | [C₆H₂F₃]⁺ | •OCH₃, CO |

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state libretexts.org. The absorption is characteristic of the chromophores within the molecule shu.ac.uk.

The chromophore in this compound is the substituted benzene ring. Aromatic systems typically exhibit strong absorptions due to π → π* electronic transitions libretexts.org. For benzene, these transitions occur around 204 nm and 256 nm. The presence of substituents on the benzene ring—both the electron-withdrawing fluorine atoms and the methoxycarbonyl group—can shift the position (λmax) and intensity (εmax) of these absorption bands tanta.edu.eg. These groups act as auxochromes and can cause a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increased intensity). The electronic spectrum is therefore expected to show strong absorption bands in the UV region, likely between 200 and 300 nm, corresponding to the π → π* transitions of the fluorinated aromatic system youtube.com.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a specific crystal structure for this compound is not publicly available, analysis of structurally similar compounds, such as those containing trifluorobenzoate ligands or other fluorinated aromatic esters, allows for a reasoned prediction of its solid-state characteristics smolecule.comresearchgate.net.

It is anticipated that this compound would crystallize in a common space group for small organic molecules, such as the monoclinic P2₁/c or the triclinic P-1 system. The analysis would confirm the planarity of the benzene ring and provide precise bond lengths and angles for the entire molecule. Key structural parameters of interest would be the C-F, C-C, C=O, and C-O bond lengths, as well as the torsion angle between the plane of the ester group and the plane of the aromatic ring. This angle is influenced by steric hindrance from the ortho-fluorine substituent and electronic effects researchgate.net. Intermolecular interactions, such as dipole-dipole forces involving the polar C-F and C=O bonds, would likely govern the crystal packing arrangement.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools that complement experimental data by providing deep insights into molecular properties libretexts.orgdntb.gov.ua. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Calculations can determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data if available dntb.gov.ua.

Predict Vibrational Spectra: DFT can calculate harmonic vibrational frequencies, which, when properly scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra. This allows for a definitive assignment of observed vibrational bands to specific molecular motions nih.govresearchgate.net.

Simulate NMR Spectra: Theoretical calculations of NMR chemical shifts and coupling constants can aid in the assignment of complex experimental spectra researchgate.net.

Analyze Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the molecule's chemical reactivity and predicting its electronic transitions, which relates to the UV-Vis spectrum researchgate.net.

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for understanding its reactivity and intermolecular interactions researchgate.net.

Studies on analogous compounds have demonstrated the high accuracy and predictive power of DFT methods (commonly using the B3LYP functional with basis sets like 6-311++G(d,p)) in reproducing and explaining experimental spectroscopic data nih.govnih.govdntb.gov.ua.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful computational tool for investigating the molecular geometry and electronic properties of various chemical compounds, including this compound and its analogs. orientjchem.orgajchem-a.comnih.gov DFT methods, particularly with functionals like B3LYP, are frequently employed to achieve a balance between computational cost and accuracy in predicting molecular structures and vibrational frequencies. orientjchem.org

In a study on 3-methoxy-2,4,5-trifluorobenzoic acid, a related compound, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set were performed to optimize the molecular geometry. orientjchem.org The calculated bond lengths and angles showed a good correlation with experimental data. For instance, the C-C bond lengths within the benzene ring were calculated to be in the range of 1.392 to 1.398 Å, which is comparable to the experimental values of 1.390 to 1.396 Å. orientjchem.org Similarly, the calculated bond angles for the ring carbons ranged from 116.89° to 123.44°, while experimental values were between 119.34° and 121.13°. orientjchem.org These calculations also revealed distortions in the benzene ring due to the presence of substituents. orientjchem.org

The electronic structure of these molecules is also elucidated through DFT. For instance, the distribution of Mulliken charges can reveal the electrophilic and nucleophilic centers within the molecule. nih.gov In a study of a different fluorinated compound, it was found that hydrogen atoms generally carry a net positive charge, while more electronegative atoms like oxygen have a negative charge, acting as donor atoms. nih.gov This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.

The following table summarizes key geometric parameters for a related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, obtained from DFT calculations.

Calculated and Experimental Geometric Parameters of 3-methoxy-2,4,5-trifluorobenzoic acid orientjchem.org

| Parameter | Calculated (DFT/B3LYP/6-311++G(d,p)) | Experimental |

|---|---|---|

| C1-C2 Bond Length (Å) | 1.393 | 1.390 |

| C2-C3 Bond Length (Å) | 1.398 | 1.393 |

| C3-C4 Bond Length (Å) | 1.397 | 1.396 |

| C1-C6-C5 Bond Angle (°) | 120.24 | 119.08 |

| C6-C1-C2 Bond Angle (°) | 117.69 | 120.52 |

| C3-C2-C1 Bond Angle (°) | 123.44 | 119.62 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. irjweb.comwuxiapptec.comajchem-a.com A smaller energy gap generally implies higher reactivity and lower stability. irjweb.com

For analogs of this compound, such as Methyl 4-bromo-2-fluorobenzoate, the HOMO and LUMO energies have been calculated using DFT. dergipark.org.trresearchgate.net In one study, the HOMO and LUMO energy values for Methyl 4-bromo-2-fluorobenzoate were found to be -6.509 eV and -4.305 eV, respectively, resulting in an energy gap of 2.204 eV. researchgate.net This information is crucial for predicting how the molecule will interact in chemical reactions.

The distribution of the HOMO and LUMO across the molecule provides insights into the specific sites of electrophilic and nucleophilic attack. researchgate.net Generally, the HOMO is localized on electron-rich regions, while the LUMO is concentrated on electron-deficient areas. researchgate.net This analysis helps in understanding and predicting the outcomes of various chemical reactions. nih.gov

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and chemical softness (S), can be derived from the HOMO and LUMO energies. ajchem-a.comscienceopen.com These descriptors provide a quantitative measure of a molecule's reactivity. scienceopen.com For example, a higher chemical hardness, which corresponds to a larger HOMO-LUMO gap, indicates greater stability and lower reactivity. irjweb.com

The table below presents the calculated FMO energies and the resulting energy gap for an analog of the target compound.

Calculated Frontier Molecular Orbital Energies for Methyl 4-bromo-2-fluorobenzoate researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.509 |

| ELUMO | -4.305 |

| Energy Gap (ΔE) | 2.204 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.netresearchgate.net The MEP is calculated as the force exerted on a positive test charge by the molecule's electron and nuclear charge distribution. uni-muenchen.depreprints.org The resulting potential is then mapped onto the electron density surface of the molecule, typically using a color-coded scheme. uni-muenchen.deresearchgate.net

In MEP maps, regions of negative electrostatic potential, usually colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential, colored blue, represent electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas typically denote regions of neutral potential. researchgate.net The electrostatic potential increases in the order of red < orange < yellow < green < blue. researchgate.net

For analogs of this compound, MEP analysis can identify the most reactive sites. For instance, in a study of Methyl 4-bromo-2-fluorobenzoate, the MEP surface showed an electron density range from -5.552e (red) to +5.552e (blue). researchgate.net In many organic molecules containing carbonyl groups, the oxygen atom is often the site of the most negative potential, making it a primary target for electrophiles. researchgate.net Similarly, hydrogen atoms attached to electronegative atoms often exhibit a positive potential. ajchem-a.com

The topology of the MEP can also be analyzed in terms of its critical points, which can help in identifying lone pairs and π-bonds as local minima of the potential. nih.gov This detailed analysis provides a comprehensive understanding of the molecule's electronic structure and its potential for intermolecular interactions. nih.gov

The following table provides a general interpretation of the color coding used in MEP maps.

Interpretation of Color Coding in Molecular Electrostatic Potential (MEP) Maps researchgate.netresearchgate.net

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich, susceptible to electrophilic attack |

| Yellow/Orange | Negative | Electron-rich |

| Green | Neutral | Region of zero potential |

| Blue | Positive | Electron-deficient, susceptible to nucleophilic attack |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) is a quantum chemical method used to visualize and analyze the extent of electron localization in a molecule. wikipedia.orgaps.org It provides a chemically intuitive picture of electron distribution, clearly distinguishing core and valence electrons, and identifying covalent bonds and lone pairs. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, such as in covalent bonds or lone pairs. aps.org A value of 0.5 corresponds to a uniform electron gas, often found in metallic bonds, while values close to zero are typically found in regions of low electron density between molecules. aps.org

Localized Orbital Locator (LOL) is another tool that provides similar information to ELF, offering insights into the nature of chemical bonding. researchgate.net Both ELF and LOL analyses are valuable for understanding the electronic structure and bonding characteristics of molecules like this compound and its analogs. researchgate.net These methods can reveal the nature of intramolecular interactions and the distribution of electron pairs, which complements the information obtained from other analyses like MEP.

For instance, in the analysis of non-covalent interactions in ionic liquids, ELF and LOL have been used to provide significant insights into the properties and nature of these interactions. researchgate.net The graphical representation of ELF and LOL can show basins of attractors, which correspond to localized electron pairs. The integration of electron density within these basins often yields a number close to two, representing an electron pair. jussieu.fr

While specific ELF and LOL analyses for this compound were not found in the provided search results, the general principles of these methods are well-established. wikipedia.orgjussieu.frjussieu.fr

The following table summarizes the general interpretation of ELF values.

General Interpretation of Electron Localization Function (ELF) Values aps.org

| ELF Value | Interpretation | Example |

|---|---|---|

| ≈ 1 | High degree of electron localization | Covalent bonds, lone pairs |

| ≈ 0.5 | Electron gas-like Pauli repulsion | Metallic bonds |

| < 0.5 | Weak bonding or low electron density | Regions between molecules |

In Silico Docking Studies and Receptor Binding Prediction

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely employed in drug discovery to predict the binding affinity and mode of interaction between a ligand (e.g., this compound or its analogs) and a target receptor, typically a protein. dergipark.org.trnih.gov

For analogs of this compound, molecular docking studies have been performed to evaluate their potential as therapeutic agents. In a study of Methyl 4-bromo-2-fluorobenzoate, the compound was docked with a fungal protein (4FPR). dergipark.org.trresearchgate.net The results showed a binding energy of -5.00 kcal/mol and the formation of two hydrogen bonds with the protein, suggesting potential antifungal activity. dergipark.org.tr

The docking process involves placing the ligand in the binding site of the receptor and calculating the binding energy, which is a measure of the stability of the ligand-receptor complex. atlantis-press.com A lower binding energy indicates a more stable complex and potentially higher biological activity. atlantis-press.com The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the complex. dergipark.org.tr

While specific docking studies for this compound were not found, the methodology is applicable to this compound to explore its potential interactions with various biological targets. The results of such studies can guide the design of new analogs with improved binding affinities and biological activities. researchgate.net

The following table presents the results of a molecular docking study for an analog of the target compound.

Molecular Docking Results for Methyl 4-bromo-2-fluorobenzoate with Fungal Protein 4FPR dergipark.org.tr

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -5.00 |

| Number of Hydrogen Bonds | 2 |

Quantitative Structure-Activity Relationship (QSAR) Parameters in Computational Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netsemanticscholar.org QSAR models are developed using molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecules, and a statistical method to correlate these descriptors with the observed biological activity. nih.gov

For derivatives of benzoates and related compounds, QSAR studies can be employed to predict their therapeutic potential. researchgate.net Molecular descriptors used in QSAR models can be categorized into several types, including electronic (e.g., HOMO and LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. atlantis-press.comsemanticscholar.org

The development of a QSAR model typically involves selecting a set of relevant descriptors and using a statistical method, such as Multiple Linear Regression (MLR) or Principal Component Regression (PCR), to build the model. nih.govsemanticscholar.org The predictive power of the model is then evaluated using internal and external validation techniques. nih.govresearchgate.net A statistically significant QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. semanticscholar.org

For example, in a QSAR study on a series of CETP inhibitors, descriptors were selected using genetic algorithms, and models were developed using MLR and other methods. researchgate.net The quality of the QSAR models was assessed by statistical parameters such as the correlation coefficient (R²) and the root mean square error (RMSE). nih.gov

While a specific QSAR study on this compound was not identified, the principles of QSAR are applicable to this compound and its analogs to explore their potential biological activities.

The table below lists some common molecular descriptors used in QSAR studies.

Common Molecular Descriptors Used in QSAR Studies atlantis-press.comsemanticscholar.org

| Descriptor Type | Examples |

|---|---|

| Electronic | HOMO energy, LUMO energy, Dipole moment |

| Steric | Molecular weight, Molar volume, Surface area |

| Lipophilic | logP (Partition coefficient) |

| Topological | Connectivity indices |

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org For molecules like this compound and its analogs, conformational preferences can significantly influence their physical, chemical, and biological properties. Computational methods, such as DFT, are often used to determine the relative energies of different conformers and to identify the most stable conformations. rsc.orgbeilstein-journals.org

In a study of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones, and methyl benzoates, it was found that the planarity of the molecule and the relative orientation of the substituents play a crucial role in determining the most stable conformer. rsc.org For methyl 2-fluorobenzoate, the trans conformer (with respect to the C=O and F atoms) was found to be more stable. rsc.org

Intermolecular interactions also play a critical role in the behavior of these molecules, particularly in the condensed phase. beilstein-journals.org Hydrogen bonding is a key intermolecular interaction that can influence the conformation and packing of molecules in crystals. beilstein-journals.org For example, in 2-fluorophenylboronic acid, an intramolecular hydrogen bond between the fluorine and hydroxyl groups contributes to the stability of a particular conformer. beilstein-journals.org

The analysis of intermolecular interactions is also important for understanding how these molecules might bind to biological receptors. As seen in docking studies, hydrogen bonds and other non-covalent interactions are essential for the stability of ligand-receptor complexes. dergipark.org.tr The nature and strength of these interactions can be further investigated using techniques like Natural Bond Orbital (NBO) analysis, which can quantify the charge transfer associated with these interactions. beilstein-journals.org

While a detailed conformational analysis of this compound was not found, the principles derived from studies of its analogs can be applied to understand its conformational behavior and intermolecular interactions.

The following table summarizes the types of intermolecular interactions that can be important for this compound and its analogs.

Potential Intermolecular Interactions for this compound and its Analogs

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. |

| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. scienceopen.com |

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Building Block in Complex Organic Synthesis

The highly functionalized nature of methyl 2,4,5-trifluorobenzoate (B226587), and its corresponding carboxylic acid, 2,4,5-trifluorobenzoic acid, makes them valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. researchgate.net Chemical intermediates are the foundational compounds that form the basis of active pharmaceutical ingredients (APIs). nih.govmdpi.com The specific arrangement of fluorine atoms on the benzene (B151609) ring of this compound can be leveraged to construct elaborate molecular architectures.

A notable application is in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. 2,4,5-Trifluorobenzoic acid is a key precursor for producing potent drugs such as Temafloxacin. rsc.orgbeilstein-journals.org In the synthesis of these antibiotics, the trifluorinated phenyl moiety is a crucial component of the final molecular structure. The synthetic pathway often involves the conversion of 2,4,5-trifluoroacetophenone to 2,4,5-trifluorobenzoic acid, which is then elaborated through several steps to form the quinolone core. rsc.org Methyl 2,4,5-trifluorobenzoate can be used as a protected or activated form of the carboxylic acid in these multi-step synthetic sequences, facilitating specific chemical transformations required to build the complex drug molecule.

Table 1: Key Intermediates in Fluoroquinolone Synthesis

| Compound | Role |

| This compound | Synthetic Intermediate |

| 2,4,5-Trifluorobenzoic acid | Key Precursor |

| 2,4,5-Trifluoroacetophenone | Starting Material |

| Temafloxacin | Final Active Pharmaceutical Ingredient |

Integration into Novel Material Architectures

The unique properties imparted by fluorine atoms—such as high thermal stability, chemical resistance, and distinct electronic characteristics—make this compound an attractive building block for novel materials. bit.edu.cn Its derivatives are being explored for the creation of high-performance polymers, liquid crystals, and coordination polymers.

Fluorinated polymers are a class of materials known for their exceptional properties, including thermal and chemical stability, low surface energy, and unique surface properties. bit.edu.cn These materials can be synthesized either by the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated parent polymers. figshare.com

This compound can serve as a precursor for monomers used in the synthesis of fluorinated polyesters. Polyesters are typically formed through the polycondensation reaction of a dicarboxylic acid (or its ester derivative) with a diol. By modifying this compound to introduce a second carboxylic acid or ester group on the aromatic ring, it can be converted into a difunctional monomer suitable for step-growth polymerization. rsc.orgbit.edu.cnresearchgate.net

For example, the synthesis of fluorinated polyesters can be achieved by reacting a fluorinated di-ester monomer with a diol like ethylene glycol. rsc.org The incorporation of the trifluorinated phenyl ring into the polymer backbone would be expected to enhance the resulting polyester's thermal stability, chemical resistance, and hydrophobicity. Research into fluorinated polyesters has shown that their properties can be tailored by varying the structure of the monomers and the polymerization conditions. rsc.orgbit.edu.cn

Table 2: Potential Monomers Derived from this compound for Polyester Synthesis

| Monomer Type | General Structure | Resulting Polymer |

| Fluorinated Di-ester | CH₃OOC-(CF₃-Ar)-COOCH₃ | Fluorinated Polyester |

| Fluorinated Di-acid | HOOC-(CF₃-Ar)-COOH | Fluorinated Polyester |

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to modify their physical properties, such as dielectric anisotropy, viscosity, and melting points. researchgate.netresearchgate.net The high electronegativity and the size of fluorine atoms can significantly influence the intermolecular forces and molecular packing of the compounds. researchgate.net

Trifluorobenzoate derivatives are utilized in the synthesis of liquid crystalline compounds. researchgate.net The rigid core of the 2,4,5-trifluorophenyl group provided by this compound can be incorporated into the molecular structure of calamitic (rod-shaped) liquid crystals. These molecules typically consist of a rigid core and flexible terminal chains. By reacting the trifluorobenzoate unit with other aromatic rings and attaching flexible alkyl or alkoxy chains, new liquid crystal materials can be designed. The presence of the trifluorinated ring can induce specific mesophases (e.g., nematic or smectic) and affect the electro-optical properties of the material, which is crucial for applications in display technologies. researchgate.netrsc.orgrsc.org

Table 3: Influence of Fluorine on Liquid Crystal Properties

| Property | Effect of Fluorine Substitution |

| Dielectric Anisotropy | Can be tuned to be positive or negative |

| Viscosity | Generally lowered, leading to faster switching times |

| Intermolecular Interactions | Modified due to the high electronegativity of fluorine |

| Mesophase Stability | Can be enhanced or altered |

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The functionalization of these organic linkers is a key strategy to tune the structure and properties of the resulting frameworks. Introducing fluorine atoms onto the linker can lead to MOFs with enhanced hydrophobicity, modified pore environments, and different gas sorption properties.

The carboxylate ligand derived from this compound, 2,4,5-trifluorobenzoate, can act as a linker in the construction of coordination polymers and MOFs. While specific studies on MOFs using the 2,4,5-trifluorobenzoate ligand are not widely reported, research on isomeric ligands such as 2,4,6-trifluorobenzoate has demonstrated their successful incorporation into coordination polymers. These studies have shown that the fluorinated benzoate ligands can bridge metal centers to form various architectures, including 1D chains and 2D layers. The fluorination of the linker has been shown to have surprising effects on the topology and properties of the resulting framework materials. The use of 2,4,5-trifluorobenzoate as a linker would be expected to create frameworks with unique pore chemistry due to the electron-withdrawing nature of the fluorine atoms, potentially leading to applications in gas storage and separation.

Biological and Medicinal Chemistry Research Involving Methyl 2,4,5 Trifluorobenzoate and Its Derivatives

Role as Pharmaceutical and Agrochemical Intermediates

Methyl 2,4,5-trifluorobenzoate (B226587) serves as a crucial intermediate in the chemical industry, primarily finding application in the synthesis of pharmaceuticals and agrochemicals. Its trifluorinated phenyl ring is a key structural motif that can be incorporated into more complex molecules to enhance their biological efficacy and pharmacokinetic properties. The ester functional group provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which is often a more direct precursor for active compounds.

In the pharmaceutical sector, the most prominent application of this chemical family is in the production of fluoroquinolone antibiotics. 2,4,5-Trifluorobenzoic acid, readily derived from Methyl 2,4,5-trifluorobenzoate, is a key starting material for the synthesis of several potent antibacterial agents, including ciprofloxacin, norfloxacin, and pefloxacin. These antibiotics have seen widespread clinical use in treating a variety of bacterial infections.

While specific, named agrochemical products directly synthesized from this compound are not extensively detailed in readily available literature, the broader class of fluorinated benzoic acids is recognized for its utility in developing new agricultural products. 2,4,5-Trifluorobenzoic acid and its derivatives are employed in the research and development of novel herbicides, fungicides, and insecticides. The presence of the trifluoromethyl group can enhance the lipophilicity of these agrochemicals, improving their penetration through plant or insect cuticles and thereby increasing their potency. This allows for the use of lower application rates, which can contribute to a reduced environmental footprint. For instance, derivatives of 2,4,5-Trifluoro-3-methoxybenzoic acid have been explored in the formulation of effective herbicides and pesticides aimed at sustainable agriculture.

Exploration of Biological Activities

The biological activities associated with derivatives of this compound are diverse, with the most significant being their antimicrobial effects. More recent research has also begun to uncover other potential therapeutic properties, including anti-inflammatory effects.

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

The primary and most well-documented biological activity of derivatives of this compound is their potent antibacterial action, as exemplified by the fluoroquinolone class of antibiotics. These synthetic broad-spectrum antimicrobial agents are highly effective against a wide range of Gram-positive and Gram-negative bacteria.

The introduction of the fluorine atom at the C-6 position of the quinolone ring system, a modification made possible by precursors like 2,4,5-trifluorobenzoic acid, was a pivotal discovery that significantly enhanced the antibacterial potency of this class of drugs. Fluoroquinolones are used to treat a multitude of bacterial infections, including urinary tract infections, respiratory tract infections, and skin and soft tissue infections.

| Fluoroquinolone Derivative | Year of Introduction (Approx.) | Spectrum of Activity | Common Clinical Applications |

| Norfloxacin | 1983 | Primarily Gram-negative bacteria, some Gram-positive | Urinary tract infections, prostatitis, gonorrhea |

| Ciprofloxacin | 1987 | Broad-spectrum including Pseudomonas aeruginosa | Respiratory, urinary tract, and abdominal infections |

| Pefloxacin | 1985 | Broad-spectrum | Systemic infections, particularly in hospitals |

Enzyme Inhibition Studies and Mechanistic Insights

The antibacterial efficacy of fluoroquinolones stems from their ability to inhibit essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription.

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the main target.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death. This targeted mechanism of action provides a high degree of selectivity for bacterial enzymes over their mammalian counterparts, contributing to the therapeutic utility of these antibiotics.

Anti-inflammatory Effects and Signaling Pathway Modulation

Emerging research has indicated that some fluoroquinolones may possess immunomodulatory and anti-inflammatory properties, independent of their antimicrobial activity. These effects are thought to be mediated through the modulation of various signaling pathways involved in the inflammatory response.

Studies have shown that certain fluoroquinolones can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). By inhibiting the synthesis of these key inflammatory mediators, these compounds can potentially dampen the inflammatory cascade. This has led to investigations into their potential utility in conditions where both infection and inflammation are present. The precise mechanisms underlying these anti-inflammatory effects are still under investigation but may involve interactions with host cell signaling pathways.

Mechanistic Basis of Biological Action

The biological effects of derivatives of this compound, particularly the fluoroquinolones, are rooted in their specific molecular interactions with their biological targets.

Molecular Interactions with Biological Macromolecules

The interaction between fluoroquinolones and the bacterial DNA gyrase-DNA complex is a well-studied example of targeted drug action. The fluoroquinolone molecule intercalates into the DNA at the site of cleavage and forms a stable ternary complex with the enzyme and the broken DNA strands.

Several key interactions contribute to the stability of this complex:

Magnesium Ion Bridge: A non-covalently bound magnesium ion often mediates the interaction between the fluoroquinolone's carboxyl and keto groups and specific amino acid residues within the quinolone-resistance determining region (QRDR) of the DNA gyrase A subunit.

Hydrogen Bonding and van der Waals Interactions: The various substituents on the fluoroquinolone core structure engage in hydrogen bonding and van der Waals interactions with both the DNA and amino acid residues of the enzyme, further stabilizing the complex.

These molecular interactions effectively lock the enzyme onto the DNA in a "poisoned" state, preventing the re-ligation of the DNA strands and leading to the accumulation of lethal double-strand breaks. This detailed understanding of the molecular basis of action has been crucial for the design of newer generations of fluoroquinolones with improved activity and a reduced propensity for resistance development.

Influence of Fluorine Atoms on Lipophilicity, Metabolic Stability, and Bioavailability

The strategic incorporation of fluorine atoms into organic molecules, a cornerstone of modern medicinal chemistry, profoundly alters their physicochemical and pharmacokinetic properties. researchgate.netbohrium.com The 2,4,5-trifluorobenzoate moiety is a prime example of a structural motif used to leverage these effects. The influence of fluorine on lipophilicity, metabolic stability, and bioavailability is a direct consequence of its unique atomic properties, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. researchgate.net

Lipophilicity: The introduction of fluorine into a molecule typically increases its lipophilicity, which is the affinity of a compound for a lipid-like environment. researchgate.net While fluorine is highly electronegative, the C-F bond is poorly polarizable, contributing to hydrophobic interactions. researchgate.net An increase in lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, which is often favorable for passive absorption. researchgate.net For instance, replacing a hydrogen atom with a fluorine atom generally leads to a structure-dependent increase in the logarithm of the partition coefficient (logP), a common measure of lipophilicity. researchgate.net However, the effect is nuanced; fluorination of alkyl groups can sometimes lead to a decrease in lipophilicity depending on the molecular context. researchgate.net

Bioavailability: The combined effects of increased lipophilicity and metabolic stability often lead to improved oral bioavailability. researchgate.nettandfonline.com Enhanced membrane permeation allows for greater absorption from the gastrointestinal tract, while increased metabolic stability ensures that more of the active drug reaches systemic circulation. researchgate.net Furthermore, fluorine's high electronegativity can lower the pKa of nearby basic functional groups, such as amines. bohrium.comtandfonline.com This reduction in basicity means the compound is less likely to be protonated at physiological pH, resulting in a higher proportion of the neutral species that can more readily diffuse across cell membranes. tandfonline.com

Table 1: Impact of Fluorine Substitution on Key Pharmacokinetic Parameters

| Parameter | General Effect of Fluorination | Rationale |

| Lipophilicity (logP) | Increased | Poor polarizability of the C-F bond enhances hydrophobic character, often improving membrane permeability. researchgate.netresearchgate.net |

| Metabolic Stability | Increased | The high bond energy of the C-F bond makes it resistant to oxidative metabolism by enzymes like cytochrome P450. bohrium.comtandfonline.com |

| Bioavailability | Increased | A combination of enhanced absorption (due to higher lipophilicity) and reduced first-pass metabolism. researchgate.nettandfonline.com |

| Acidity/Basicity (pKa) | Lowers pKa of nearby amines | The strong electron-withdrawing nature of fluorine reduces the basicity of adjacent functional groups, increasing the fraction of neutral molecules at physiological pH. bohrium.comtandfonline.com |

Rational Drug Design and Agrochemical Development

Structure-Activity Relationship (SAR) Studies of Trifluorobenzoate Analogs

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, providing insights into how the chemical structure of a compound correlates with its biological activity. For analogs incorporating the trifluorobenzoate scaffold, SAR studies systematically explore how modifications to the molecule impact its efficacy, potency, and selectivity. These studies are crucial for optimizing lead compounds into clinical candidates. mdpi.com

In a typical SAR study of trifluorobenzoate analogs, researchers synthesize a library of related compounds and evaluate their biological activity. Key structural modifications often include: